N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClF3N3O2S and its molecular weight is 517.95. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on structurally related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals insights into molecular shapes and intermolecular interactions. These compounds exhibit a ‘V’ shape and are involved in various hydrogen bonds and π interactions, suggesting their potential in forming 3-D molecular arrays for materials science applications (Boechat et al., 2011).
Antitumor Activity
Derivatives bearing heterocyclic rings have been synthesized for potential antitumor activity. For instance, compounds related to the queried structure demonstrated considerable anticancer activity against certain cancer cell lines, highlighting their potential use in developing new cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Agents
Compounds such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for antibacterial activity. These studies suggest applications in developing new antibacterial agents, with QSAR studies indicating the importance of hydrophobicity and steric bulk (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives showed potential anticonvulsant activity, indicating that compounds with similar structures could be explored for neurological disorder treatments (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial Activity
Synthesis of novel thiazolidinone and acetidinone derivatives has led to compounds with antimicrobial activity, suggesting their use in combating microbial infections (Mistry, Desai, & Intwala, 2009).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2S/c1-16-5-7-17(8-6-16)22-14-30-24(35-15-23(33)31-19-4-2-3-18(26)13-19)32(22)20-9-11-21(12-10-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYSDCLXUZIWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
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